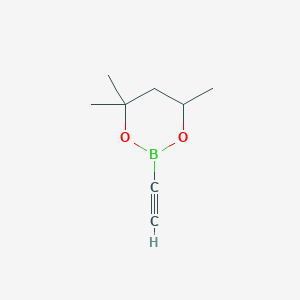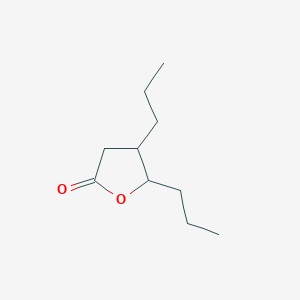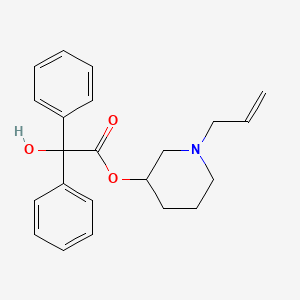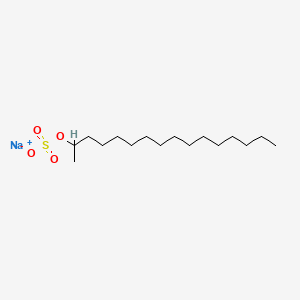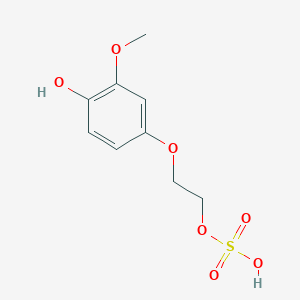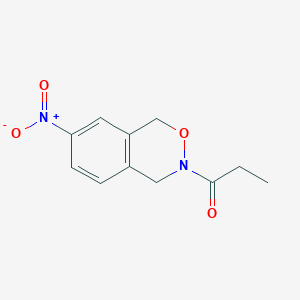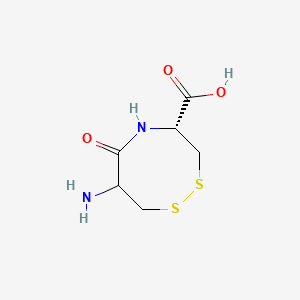
Cyclocystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclocystine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a cyclic oligosaccharide obtained from the enzymatic degradation of starch. This compound molecules are composed of glucose units linked together in a ring structure, which allows them to form inclusion complexes with other molecules through host-guest interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclocystine can be synthesized through the enzymatic degradation of starch using specific enzymes such as amylase or glucosyl transferases. The process involves treating starch with these enzymes to produce this compound molecules .
Industrial Production Methods: In industrial settings, this compound is produced by treating starch with enzymes under controlled conditions. The process typically involves the use of large-scale bioreactors where the enzymatic reaction is optimized for maximum yield. The resulting this compound is then purified through various techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the this compound molecule that can interact with different reagents .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace specific functional groups within the this compound molecule
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cyclocystine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. .
Biology: In biological research, this compound is used to study molecular interactions and enzyme-substrate relationships. .
Medicine: this compound and its derivatives are investigated for their potential use in drug delivery systems. .
Industry: this compound finds applications in the food and beverage industry as a stabilizer and emulsifier. .
Mechanism of Action
The mechanism by which cyclocystine exerts its effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic cavity of this compound can encapsulate guest molecules, thereby altering their physical and chemical properties. This interaction can affect the solubility, stability, and reactivity of the guest molecules, making this compound a versatile compound in various applications .
Comparison with Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units, it has a smaller cavity compared to cyclocystine.
Beta-Cyclodextrin: Contains seven glucose units and is the most commonly used cyclodextrin in various applications.
Gamma-Cyclodextrin: Consists of eight glucose units and has a larger cavity, making it suitable for encapsulating larger molecules
Uniqueness of this compound: this compound’s unique ability to form stable inclusion complexes with a wide range of guest molecules sets it apart from other cyclic oligosaccharides. Its versatility in different fields, from chemistry to medicine, highlights its significance as a multifunctional compound .
Properties
CAS No. |
20711-00-6 |
|---|---|
Molecular Formula |
C6H10N2O3S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
(4R)-7-amino-6-oxo-1,2,5-dithiazocane-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3S2/c7-3-1-12-13-2-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
InChI Key |
NLBLLPROASDPSC-BKLSDQPFSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)C(CSS1)N)C(=O)O |
Canonical SMILES |
C1C(C(=O)NC(CSS1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


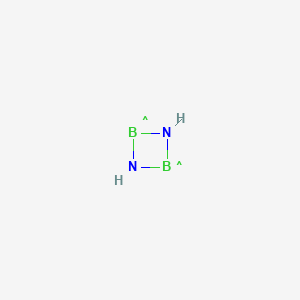
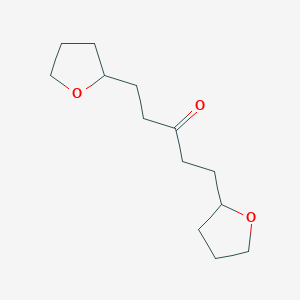
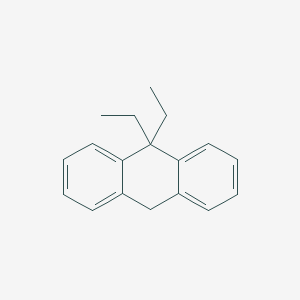
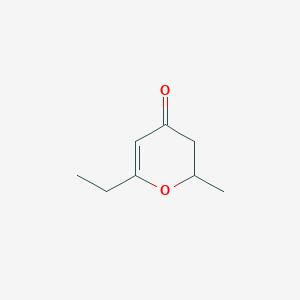
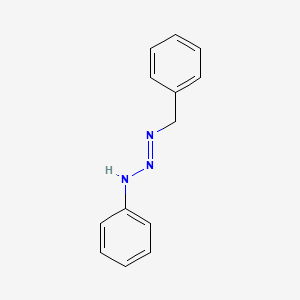
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

